molecular formula C22H20N4O7 B573745 Benzamide,  3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin CAS No. 176379-12-7

Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin

Cat. No.: B573745
CAS No.: 176379-12-7
M. Wt: 452.4 g/mol
InChI Key: CTUIJIQMOXVSMG-UHFFFAOYSA-N
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Description

The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl) is a structurally complex benzamide derivative featuring a pyrimidinyl core substituted with acetyloxy groups at the 3,4-positions of the benzamide ring.

The acetyloxy groups at the 3,4-positions likely influence solubility, metabolic stability, and binding affinity, distinguishing it from simpler benzamide derivatives. Its synthesis and characterization would rely on techniques such as X-ray crystallography (using programs like SHELX for structural refinement) and spectroscopic methods .

Properties

CAS No.

176379-12-7

Molecular Formula

C22H20N4O7

Molecular Weight

452.4 g/mol

IUPAC Name

[2-acetyloxy-4-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H20N4O7/c1-12(27)32-16-10-9-14(11-17(16)33-13(2)28)20(29)24-18-19(23)26(15-7-5-4-6-8-15)22(31)25(3)21(18)30/h4-11H,23H2,1-3H3,(H,24,29)

InChI Key

CTUIJIQMOXVSMG-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C

Synonyms

Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origin of Product

United States

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C_{21}H_{24}N_{4}O_{5}
  • Molecular Weight : Approximately 494.5 g/mol
  • Functional Groups : Benzamide core with acetyloxy and amino groups, along with a pyrimidine ring.

This unique combination of functional groups contributes to its potential biological activity and reactivity in various biochemical pathways .

Interaction with Biological Targets

Research indicates that Benzamide derivatives can modulate enzyme activity and receptor binding. Specifically, this compound has been studied for its interactions with potassium channels, which are critical in regulating neuronal excitability and neurotransmitter release. For instance:

  • KCNQ Potassium Channels : Some benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers. These channels play a vital role in neuronal function and have been implicated in conditions such as epilepsy and pain .

Antitumor Activity

Benzamide derivatives have also shown promise in cancer therapy. In related studies, compounds with similar structural motifs demonstrated significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 Value (μM)
Compound AA549 (Lung)5.29 ± 0.58
Compound BHeLa (Cervical)3.72 ± 0.91
Compound CMCF-7 (Breast)9.23 ± 0.56

These findings suggest that structural modifications can enhance the antitumor efficacy of benzamide derivatives .

Synthesis and Evaluation

The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity .

In one study focusing on the synthesis of related compounds:

  • Starting Material : A substituted benzoic acid was reacted with an amine derivative.
  • Reaction Conditions : Temperature and solvent choice were critical for achieving high purity.
  • Yield : The final products were generally obtained with yields between 60% to 80%.

Biological Testing

In vitro assays have been conducted to evaluate the biological activity of this compound against various targets:

  • Antifungal Activity : Some benzamide derivatives have shown antifungal properties against pathogens such as Botrytis cinerea, indicating their potential use in agricultural applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of 384.4 g/mol. The structure features multiple functional groups that contribute to its biological activity. Understanding these properties is crucial for exploring its applications.

Therapeutic Applications

  • Antitumor Activity
    • Recent studies have shown that benzamide derivatives can exhibit antitumor effects. For instance, compounds similar to the one have been evaluated for their efficacy in cancer therapy through mechanisms such as inhibiting specific kinases involved in tumor growth .
    • A notable case study demonstrated that a benzamide derivative led to prolonged survival in patients with specific types of cancer when dosed appropriately .
  • Antimicrobial Properties
    • Research indicates that benzamide derivatives possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Neurological Applications
    • Benzamide derivatives are being explored for their neuroprotective properties. Some compounds have shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in models of neurodegenerative diseases .

Pharmaceutical Development

Benzamide derivatives are often used as lead compounds in drug discovery due to their structural diversity and biological activities. The following table summarizes some key studies related to pharmaceutical applications:

Study ReferenceCompound TestedApplicationFindings
Benzamide Derivative IAntitumorDemonstrated significant tumor reduction in vivo
Benzamide Derivative IIAntimicrobialEffective against Gram-positive bacteria
Benzamide Derivative IIINeuroprotectiveReduced markers of inflammation in neurodegeneration models

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy of benzamide derivatives:

  • Antitumor Efficacy : A clinical trial involving a benzamide compound reported improved survival rates among patients with advanced cancer who received the treatment compared to those on standard therapies .
  • Neuroprotection : Another study focused on the neuroprotective effects of a benzamide derivative showed promising results in reducing cognitive decline in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3,4-bis(acetyloxy) substitution in the target compound differs from the 3,5-bis(acetyloxy) analogue , which may alter steric hindrance and electronic effects. For example, 3,4-substitution could enhance binding to enzymes requiring planar aromatic systems, while 3,5-substitution might favor interactions with hydrophobic pockets.

Molecular Weight and Solubility: The target compound’s higher molecular weight (~466 g/mol) compared to the simpler N-(4-amino-1,3-dimethyl...)benzamide (274.28 g/mol) suggests reduced solubility in aqueous media, necessitating formulation strategies like prodrug design or nanoparticle delivery.

Synthetic Complexity :

  • The synthesis of the target compound likely requires multi-step regioselective acetylation, as seen in related pyrimidinyl benzamide derivatives . In contrast, unsubstituted derivatives like 964-04-5 are simpler to synthesize but lack functional groups for targeted interactions.

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